molecular formula C19H24O2 B057418 1-Methylestrone CAS No. 4011-48-7

1-Methylestrone

Cat. No.: B057418
CAS No.: 4011-48-7
M. Wt: 284.4 g/mol
InChI Key: AIBFRTWVQFOKIS-UHFFFAOYSA-N
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Description

1-Methylestrone is a synthetic derivative of estrone, a naturally occurring estrogen. It is characterized by the presence of a methyl group at the first carbon position of the estrone molecule. The chemical formula for this compound is C19H24O2, and it has a molecular weight of 284.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylestrone can be synthesized through various organic synthesis methods. One common approach involves the methylation of estrone. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is carried out under controlled conditions to ensure the selective methylation at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methylestrone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols .

Scientific Research Applications

1-Methylestrone has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    Estrone: The parent compound of 1-Methylestrone, with similar estrogenic activity.

    Estradiol: Another naturally occurring estrogen with higher potency.

    Ethinyl Estradiol: A synthetic estrogen used in oral contraceptives.

Comparison: this compound is unique due to the presence of the methyl group at the first carbon position, which can influence its binding affinity and activity compared to other estrogens. This modification may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Properties

IUPAC Name

3-hydroxy-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-11-9-13(20)10-12-3-4-14-15(18(11)12)7-8-19(2)16(14)5-6-17(19)21/h9-10,14-16,20H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBFRTWVQFOKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960558
Record name 3-Hydroxy-1-methylestra-1(10),2,4-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4011-48-7
Record name NSC-67582
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Hydroxy-1-methylestra-1(10),2,4-trien-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylestrone
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1-Methylestrone
Reactant of Route 3
1-Methylestrone
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1-Methylestrone
Reactant of Route 5
1-Methylestrone
Reactant of Route 6
1-Methylestrone

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